molecular formula C17H14O5 B4333985 4,5-bis(4-methoxyphenyl)-1,3-dioxol-2-one CAS No. 40352-56-5

4,5-bis(4-methoxyphenyl)-1,3-dioxol-2-one

Cat. No.: B4333985
CAS No.: 40352-56-5
M. Wt: 298.29 g/mol
InChI Key: HMIKQDXHJPMYQM-UHFFFAOYSA-N
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Description

4,5-bis(4-methoxyphenyl)-1,3-dioxol-2-one is an organic compound characterized by the presence of two methoxyphenyl groups attached to a dioxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-bis(4-methoxyphenyl)-1,3-dioxol-2-one typically involves the reaction of 4-methoxybenzaldehyde with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials. The product is then purified by recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4,5-bis(4-methoxyphenyl)-1,3-dioxol-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the dioxolane ring to a diol.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the methoxyphenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of diols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

4,5-bis(4-methoxyphenyl)-1,3-dioxol-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5-bis(4-methoxyphenyl)-1,3-dioxol-2-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may act as an inhibitor of enzymes involved in oxidative stress pathways, thereby exhibiting antioxidant properties . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

4,5-bis(4-methoxyphenyl)-1,3-dioxol-2-one can be compared with other similar compounds, such as:

Properties

IUPAC Name

4,5-bis(4-methoxyphenyl)-1,3-dioxol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O5/c1-19-13-7-3-11(4-8-13)15-16(22-17(18)21-15)12-5-9-14(20-2)10-6-12/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMIKQDXHJPMYQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(OC(=O)O2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00415534
Record name ST4131167
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00415534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40352-56-5
Record name ST4131167
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00415534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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